molecular formula C22H25Cl2FN2O4 B15348607 1,3-Dioxol-2-one, 4-(4-fluorophenyl)-5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride CAS No. 95217-29-1

1,3-Dioxol-2-one, 4-(4-fluorophenyl)-5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride

Número de catálogo: B15348607
Número CAS: 95217-29-1
Peso molecular: 471.3 g/mol
Clave InChI: CHRSGMSEDZAAAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a 1,3-dioxol-2-one derivative with a 4-fluorophenyl substituent at position 4 and a piperazine-ethyl moiety at position 4. The 1,3-dioxol-2-one core is a cyclic carbonate, which is structurally analogous to lactones and lactams, often associated with bioactive properties. The fluorophenyl group introduces electron-withdrawing effects, while the methoxyphenyl substituent on the piperazine may influence receptor binding through steric and electronic interactions.

Propiedades

Número CAS

95217-29-1

Fórmula molecular

C22H25Cl2FN2O4

Peso molecular

471.3 g/mol

Nombre IUPAC

4-(4-fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-dioxol-2-one;dihydrochloride

InChI

InChI=1S/C22H23FN2O4.2ClH/c1-27-19-5-3-2-4-18(19)25-14-12-24(13-15-25)11-10-20-21(29-22(26)28-20)16-6-8-17(23)9-7-16;;/h2-9H,10-15H2,1H3;2*1H

Clave InChI

CHRSGMSEDZAAAH-UHFFFAOYSA-N

SMILES canónico

COC1=CC=CC=C1N2CCN(CC2)CCC3=C(OC(=O)O3)C4=CC=C(C=C4)F.Cl.Cl

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Piperazine Molecular Weight* Key Structural Differences Potential Implications References
Target compound: 4-(4-fluorophenyl)-5-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-1,3-dioxol-2-one dihydrochloride 2-methoxyphenyl ~525 g/mol† Enhanced solubility (dihydrochloride salt); potential serotonin/dopamine receptor interactions
5-(2-(4-(3-Chlorophenyl)piperazinyl)ethyl)-4-(4-fluorophenyl)-1,3-dioxol-2-one dihydrochloride 3-chlorophenyl ~526 g/mol Chlorine (electron-withdrawing) vs. methoxy Altered receptor affinity; possible metabolic stability differences
4-(2-(4-(3,5-Dichlorophenyl)piperazinyl)ethyl)-5-(4-fluorophenyl)-1,3-dioxol-2-one HCl 3,5-dichlorophenyl ~561 g/mol Dichloro substitution Increased lipophilicity; potential cytotoxicity
4-[4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazinyl]-1-(4-fluorophenyl)butan-1-one dihydrochloride Phenoxyethyl with Cl/CH₃ ~548 g/mol Butanone core vs. dioxolone; phenoxy linkage Different pharmacokinetic profiles

*Molecular weights approximated based on structural formulas.
†Exact molecular weight requires experimental validation.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 2-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, which may enhance binding to receptors like serotonin (5-HT₁A) or dopamine D₂, as seen in structurally related piperazine derivatives .

Crystallinity and Solubility: Isostructural analogs with halogen variations (e.g., Cl vs. F) exhibit similar crystal packing but adjusted lattice parameters, as observed in compounds 4 and 5 (). Dihydrochloride salts (target compound and ) are expected to exhibit higher aqueous solubility compared to neutral or mono-salt forms .

Spectroscopic and Computational Insights :

  • NMR profiling () indicates that substituents on the piperazine ring alter chemical shifts in regions corresponding to the dioxolone core, reflecting changes in electron density and conformational flexibility.
  • Similarity indexing () using Tanimoto coefficients could quantify structural overlap with bioactive analogs (e.g., HDAC inhibitors or antipsychotics), predicting shared pharmacological targets.

Bioactivity Clustering :

  • Compounds with analogous piperazine-ethyl-dioxolone scaffolds cluster into groups with similar bioactivity profiles, as demonstrated in . This implies that the target compound may share modes of action with dopamine receptor modulators or kinase inhibitors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.